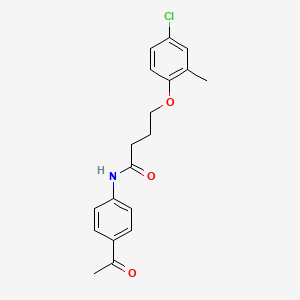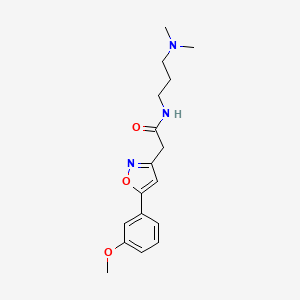
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MPPTU, is a synthetic small molecule that has been synthesized and studied for its potential applications in scientific research.
科学研究应用
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
作用机制
The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in cell signaling pathways, which are involved in many cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect neurons from oxidative stress, and reduce inflammation in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes, which makes it a useful tool for studying specific cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many future directions for research on 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. This compound has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the development of new tools for studying cellular signaling pathways. This compound's specificity for certain enzymes makes it a useful tool for studying specific cellular processes, and further research is needed to determine its full potential in this area.
合成方法
1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be synthesized using a multi-step process. The first step involves the synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3-(thiophen-2-ylmethyl)amine to form the intermediate product. This intermediate product is then reacted with urea to form the final product, this compound.
属性
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-11-14(9-20-21)13-5-12(6-17-8-13)7-18-16(22)19-10-15-3-2-4-23-15/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOAWRACLTCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2904023.png)
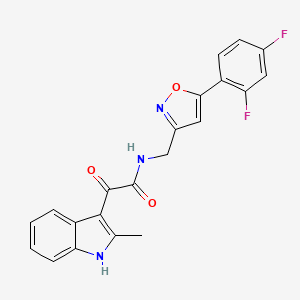

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)

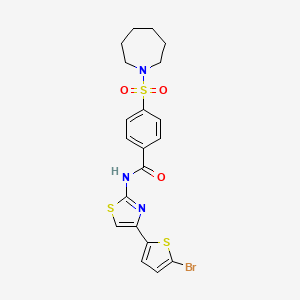
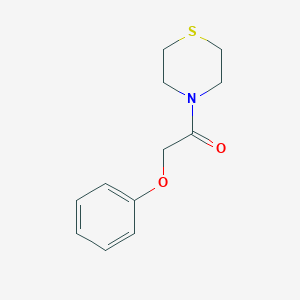
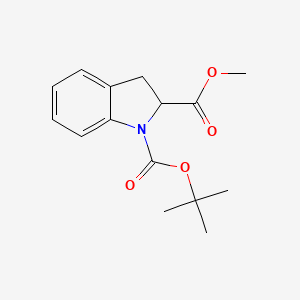
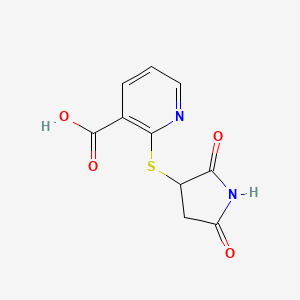
![6-Methyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2904040.png)
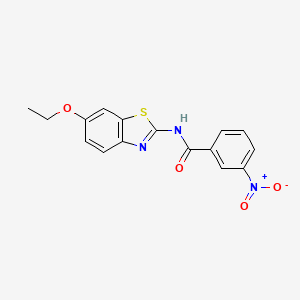
![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)
